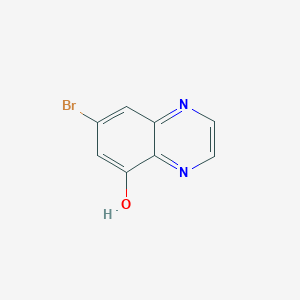
7-Bromoquinoxalin-5-ol
Overview
Description
7-Bromoquinoxalin-5-ol is an organic compound with the molecular formula C8H5BrN2O and a molecular weight of 225.04 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of 7-Bromoquinoxalin-5-ol has been reported in the literature . The compound is synthesized using 4-bromobenzene-1,2-diamine and 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one as raw materials, triethylene diamine (DABCO) as a catalyst, and tetrahydrofuran as a solvent .Molecular Structure Analysis
The InChI code for 7-Bromoquinoxalin-5-ol is 1S/C8H5BrN2O/c9-5-3-6-8(7(12)4-5)11-2-1-10-6/h1-4,12H .Chemical Reactions Analysis
7-Bromoquinoxalin-5-ol is an essential intermediate in the synthesis of the drug Erdafitinib . Erdafitinib is an orally administered, small molecule, pan-fibroblast growth factor receptor (FGFR) inhibitor .Physical And Chemical Properties Analysis
7-Bromoquinoxalin-5-ol is a solid substance at room temperature .Scientific Research Applications
Antimicrobial Applications
7-Bromoquinoxalin-5-ol and its derivatives have shown significant antimicrobial properties. For instance, a study demonstrated that certain derivatives, such as 5-amino-7-bromoquinolin-8-yl biphenyl-4-sulfonate and 5-amino-7-bromoquinolin-8-yl 2-hydroxy-5-nitrobenzenesulfonate, exhibited potent antibacterial and antifungal activities (Krishna, 2018).
Synthesis of Anticancer Agents
Compounds derived from 7-Bromoquinoxalin-5-ol have been used as intermediates in the synthesis of anticancer agents. A study on the synthesis of Thymoquinone derivatives, which include bromoalkylquinones, suggested that these compounds could potentially be effective as antioxidants and anticancer agents (Ulfa, Sholikhah, & Utomo, 2017).
Corrosion Inhibition
8-Hydroxyquinoline derivatives, closely related to 7-Bromoquinoxalin-5-ol, have been studied for their effectiveness as acid corrosion inhibitors for mild steel. These compounds showed high inhibition efficiency, providing insights into their potential applications in material protection (Rbaa et al., 2020).
Antitumor Activity
Some derivatives of 7-Bromoquinoxalin-5-ol have shown promising results in antitumor activities. For example, benzoxazole derivatives derived from Thymoquinone, which is a modification of quinoline compounds, exhibited significant antitumor properties (Glamočlija et al., 2018).
Antimalarial Activity
Certain derivatives of 7-Bromoquinoxalin-5-ol, such as those involving 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols and N omega-oxides, have been synthesized and shown to possess significant antimalarial activity, demonstrating the compound's potential in developing new antimalarial drugs (Werbel et al., 1986).
Antifungal Potential
Research on 8-hydroxyquinoline derivatives, a category that includes 7-Bromoquinoxalin-5-ol, has revealed potential applications in treating fungal infections. This is highlighted by the study of clioquinol derivatives, which showed promising results against fungal species (Joaquim et al., 2021).
Stem Cell Research
Although not directly related to 7-Bromoquinoxalin-5-ol, studies on related brominated compounds like Bromodeoxyuridine have shown significant effects on neural stem cells, impacting their differentiation and DNA methylation (Schneider & d’Adda di Fagagna, 2012).
Safety And Hazards
Future Directions
7-Bromoquinoxalin-5-ol is an essential intermediate in the synthesis of Erdafitinib , a drug used for the treatment of locally advanced or metastatic FGFR3 or FGFR2 urothelial carcinoma . This suggests that 7-Bromoquinoxalin-5-ol could have significant applications in the pharmaceutical industry, particularly in the development of cancer treatments .
properties
IUPAC Name |
7-bromoquinoxalin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-5-3-6-8(7(12)4-5)11-2-1-10-6/h1-4,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGIRHQHUQAYUNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=CC(=CC2=N1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromoquinoxalin-5-ol | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2,2-trifluoroethyl N-[3-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)phenyl]carbamate](/img/structure/B1384531.png)
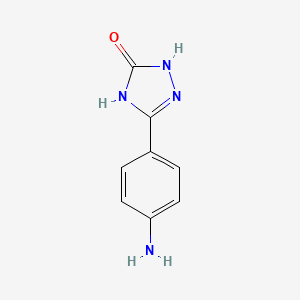
![1-tert-butyl-6-chloro-1H,4H,5H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1384534.png)
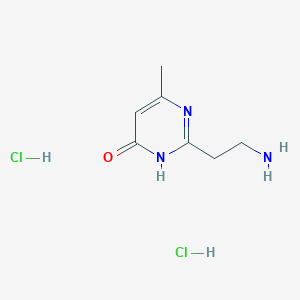
![2-Amino-6-{[methyl(pyrrolidin-3-yl)amino]methyl}-3,4-dihydropyrimidin-4-one hydrochloride](/img/structure/B1384537.png)
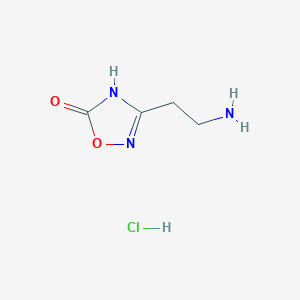
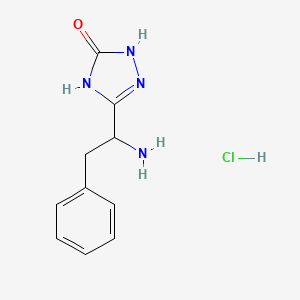
![4-[5-(5-Aminopentyl)-1,2,4-oxadiazol-3-yl]-2-methoxyphenol hydrochloride](/img/structure/B1384545.png)
![1-benzyl-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384546.png)
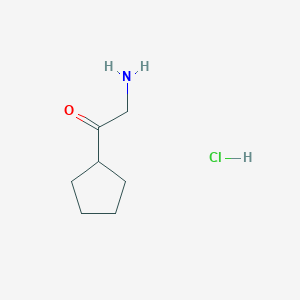
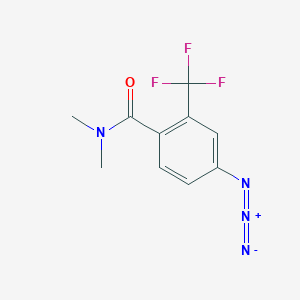
![8-O-benzyl 3-O-tert-butyl 3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B1384551.png)

